molecular formula C14H11FN2O2 B8316584 2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol

2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol

Cat. No. B8316584
M. Wt: 258.25 g/mol
InChI Key: FXERARHKNULYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol is a useful research compound. Its molecular formula is C14H11FN2O2 and its molecular weight is 258.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

2-[6-fluoro-5-(methylamino)pyridin-2-yl]-1-benzofuran-5-ol

InChI

InChI=1S/C14H11FN2O2/c1-16-11-4-3-10(17-14(11)15)13-7-8-6-9(18)2-5-12(8)19-13/h2-7,16,18H,1H3

InChI Key

FXERARHKNULYEN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [2-fluoro-6-(5-methoxy-benzofuran-2-yl)-pyridin-3-yl]-methyl-amine (31 mg, 0.114 mmol) in dichloromethane (3 mL) at 0° C. under nitrogen atmosphere, BBr3 (1M solution in CH2Cl2, 0.568 mL, 0.568 mmol) was added dropwise. The reaction mixture was stirred for 1.5 hours at room temperature. The mixture was then cooled to 0° C., saturated sodium bicarbonate solution was added (5 mL) and the resulting mixture was extracted with dichloromethane (50 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. Purification of the crude product by flash chromatography using 30% ethyl acetate in hexane afforded the title compound 2-(6-fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol (22 mg) as an off-white solid. 1H NMR (400 MHz, METHANOL-d4) δ: 7.62 (d, J=7.90 Hz, 1H), 7.28 (d, J=8.78 Hz, 1H), 7.08 (dd, J=10.54, 8.20 Hz, 1H), 6.97 (s, 1H), 6.92 (d, J=2.34 Hz, 1H), 6.74 (dd, J=8.78, 2.34 Hz, 1H), 2.87 (s, 3H). ESMS: m/z 259.47 [M+1]+
Name
[2-fluoro-6-(5-methoxy-benzofuran-2-yl)-pyridin-3-yl]-methyl-amine
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
0.568 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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